Product packaging for 1,3-Cyclopentanedione, 2,2-dichloro-(Cat. No.:CAS No. 14203-21-5)

1,3-Cyclopentanedione, 2,2-dichloro-

Cat. No.: B088064
CAS No.: 14203-21-5
M. Wt: 166.99 g/mol
InChI Key: ISMFBRUJOYJZQC-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Diketone Chemical Space

Cyclic 1,3-dicarbonyl compounds are a cornerstone in organic synthesis due to their high reactivity and utility as precursors for a wide range of molecules, particularly heterocyclic and bicyclic systems. researchgate.net The chemistry of well-known cyclic β-diketones like 1,3-cyclohexanedione (B196179) and its derivatives is extensively studied, and 1,3-cyclopentanedione (B128120) shares many of their characteristic reactions. researchgate.net

A defining feature of 1,3-diketones is their keto-enol tautomerism. ambeed.com The enol form is stabilized by intramolecular hydrogen bonding. This equilibrium is influenced by factors such as the solvent and temperature. X-ray crystallography has confirmed that 1,3-cyclopentanedione exists in the enol form in the solid state.

The acidity of the methylene (B1212753) protons located between the two carbonyl groups is a key characteristic of 1,3-diketones. For instance, 1,3-cyclopentanedione has a pKa value of 5.23, which is comparable to that of carboxylic acids. This acidity facilitates the formation of enolates, which are crucial intermediates in numerous carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 1,3-Cyclopentanedione

Property Value
IUPAC Name cyclopentane-1,3-dione
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol nih.gov
CAS Number 3859-41-4 nih.gov
Physical Description White to off-white crystalline powder chemicalbook.com
Melting Point 149-151 °C chemicalbook.com

| Solubility | Very soluble in water chemicalbook.com |

Significance of Dichlorination on the 1,3-Cyclopentanedione Framework

The introduction of two chlorine atoms at the C2 position of the 1,3-cyclopentanedione ring to form 2,2-dichloro-1,3-cyclopentanedione has a profound impact on the molecule's electronic properties and reactivity. Halogenation of ketones is a fundamental transformation in organic synthesis. The α,α-dichlorination of β-keto esters and 1,3-diketones can be achieved using methods like an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium. organic-chemistry.org This particular method is noted for its efficiency, high yields, and short reaction times. organic-chemistry.org

The presence of the two electron-withdrawing chlorine atoms at the α-position to the carbonyl groups is expected to significantly increase the electrophilicity of the carbonyl carbons. This would make 2,2-dichloro-1,3-cyclopentanedione more susceptible to nucleophilic attack compared to its non-halogenated counterpart. Furthermore, the dichlorination prevents the formation of an enol or enolate at the C2 position, thereby altering the typical reaction pathways associated with 1,3-diketones that rely on the acidity of the C2 protons.

α,α-dichloroketones are recognized as valuable building blocks in chemical synthesis and have garnered attention for their potential biological significance. acs.org The synthesis of these compounds is most directly achieved through the dichlorination of the corresponding ketones. acs.org

Table 2: Physicochemical Properties of 2,2-Dichloro-1,3-Cyclopentanedione

Property Value
IUPAC Name 2,2-dichlorocyclopentane-1,3-dione nih.gov
Molecular Formula C₅H₄Cl₂O₂ nih.gov
Molecular Weight 166.99 g/mol nih.gov

| CAS Number | 14203-21-5 nih.gov |

Historical Perspective of 1,3-Cyclopentanedione Chemistry

1,3-Cyclopentanedione and its derivatives are valuable intermediates in the synthesis of numerous active ingredients. google.com For example, it has been utilized as a starting material for the production of prostaglandin (B15479496) intermediates and as a foundational substance for the antibiotic Kjellmanianone. google.com

The synthesis of 1,3-cyclopentanedione has been approached through various routes over the years. google.com One method involves the hydrolysis and decarboxylation of 2-acetylcyclopentane-1,3-dione. guidechem.com Another approach involves a three-step synthesis starting from 2-norbornene, though this method requires ozonolysis at very low temperatures. google.com

The utility of 1,3-cyclopentanedione extends to its use in creating chemical probes for biological studies. It has been employed in the synthesis of probes designed for the selective labeling of sulfenic acid in proteins, which is a significant post-translational modification. nih.gov This application highlights the versatility of the 1,3-cyclopentanedione scaffold in modern chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2O2 B088064 1,3-Cyclopentanedione, 2,2-dichloro- CAS No. 14203-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14203-21-5

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

2,2-dichlorocyclopentane-1,3-dione

InChI

InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2

InChI Key

ISMFBRUJOYJZQC-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C1=O)(Cl)Cl

Canonical SMILES

C1CC(=O)C(C1=O)(Cl)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 1,3 Cyclopentanedione and Dichlorinated Cyclic 1,3 Diketones

Tautomerism and Anionic Chemistry

The presence of acidic protons on the carbon atoms adjacent to the carbonyl groups (the α'-positions) and the electron-rich carbonyl oxygens allows for complex tautomeric and anionic equilibria, which are fundamental to the compound's reactivity.

Like other β-dicarbonyl compounds, 2,2-dichloro-1,3-cyclopentanedione can exist in equilibrium between its diketo form and its enol tautomer. For the parent compound, 1,3-cyclopentanedione (B128120), the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol, a finding confirmed by X-ray crystallography. wikipedia.orgwikipedia.org This preference for the enol form is a general characteristic of many 1,3-dicarbonyl compounds, as it allows for the formation of a conjugated system and, in many cases, a stabilizing intramolecular hydrogen bond. uwlax.eduasu.edu

Table 1: Factors Influencing Keto-Enol Equilibrium in 1,3-Diketones

FactorInfluence on EquilibriumRationale
Conjugation Favors Enol FormCreates a more stable, delocalized π-electron system.
Intramolecular H-Bonding Favors Enol FormForms a stable six-membered pseudo-ring. uwlax.edu
Solvent Polarity Generally Favors Keto FormThe more polar keto form is better stabilized by polar solvents. asu.edu
Substitution VariesElectron-withdrawing groups increase the acidity of α-protons, influencing both enolization and subsequent reactions. organic-chemistry.org

The protons on the C4 and C5 positions of 2,2-dichloro-1,3-cyclopentanedione are significantly acidic due to the inductive effect of the adjacent carbonyl groups. This acidity is further enhanced by the powerful electron-withdrawing effect of the two chlorine atoms at the C2 position. For typical β-dicarbonyl compounds, pKa values can range from 9-13, indicating that they are readily deprotonated by common bases. thermofisher.com

The formation of an enolate anion by deprotonation at the C4 or C5 position is a critical step in many of the reactions of this compound. The resulting enolate is a potent nucleophile, with the negative charge delocalized over the oxygen and carbon atoms. The choice of base and reaction conditions determines whether the enolate is formed reversibly or irreversibly, which in turn dictates the reaction pathway. ddugu.ac.in Strong bases, such as alkoxides or amines, are typically used to generate the enolate, which can then participate in various transformations. ddugu.ac.inadichemistry.com The increased acidity conferred by the dichlorinated center makes enolate formation particularly facile for this class of compounds, setting the stage for subsequent intramolecular reactions.

Nucleophilic Reactivity at the Dichlorinated Carbon Center

The carbon atom at the C2 position of 2,2-dichloro-1,3-cyclopentanedione is highly electrophilic. It is bonded to two electronegative chlorine atoms and flanked by two electron-withdrawing carbonyl groups. This electronic arrangement makes it a potential target for nucleophilic attack. In principle, a nucleophile could displace one or both of the chlorine atoms via a nucleophilic substitution mechanism.

However, direct SN2 attack at this tertiary, sterically hindered center is unlikely. chemguide.co.uk An SN1-type mechanism is also improbable due to the destabilizing effect of the adjacent carbonyl groups on a potential carbocation intermediate. More plausible pathways could involve an addition-elimination mechanism, similar to nucleophilic aromatic substitution, where a nucleophile adds to one of the carbonyl groups, altering the hybridization and facilitating the departure of a chloride ion. libretexts.org Despite the high electrophilicity of the C2 carbon, the most commonly observed reaction pathways for α-halo ketones in the presence of a base involve the formation of an enolate at the α'-position, which then initiates rearrangements. ddugu.ac.inwikipedia.org

Ring Transformations and Rearrangement Processes

Dichlorinated cyclic 1,3-diketones are prone to undergo significant skeletal changes, particularly under basic conditions. These transformations are driven by the release of ring strain and the formation of thermodynamically more stable products.

One of the most characteristic reactions of cyclic α-halo ketones is the Favorskii rearrangement, which leads to ring contraction. ddugu.ac.inwikipedia.org For 2,2-dichloro-1,3-cyclopentanedione, treatment with a base such as an alkoxide can initiate this process.

The accepted mechanism proceeds through the following key steps:

Enolate Formation : The base abstracts an acidic proton from the C4 (or C5) position to form an enolate. adichemistry.com

Cyclopropanone (B1606653) Formation : The enolate anion undergoes an intramolecular SN2 reaction, attacking the C2 carbon and displacing one of the chloride ions to form a highly strained bicyclic cyclopropanone intermediate. adichemistry.comwikipedia.org

Nucleophilic Attack : A nucleophile (e.g., hydroxide (B78521) or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening : The resulting tetrahedral intermediate collapses, and the three-membered ring opens. This cleavage occurs to form the more stable carbanion, which is subsequently protonated by the solvent. wikipedia.orgyoutube.com

This sequence effectively excises a carbon atom from the ring structure, leading to the formation of a five-membered cyclopentenone derivative, typically a carboxylic acid or ester. This ring contraction is a powerful synthetic tool for creating functionalized five-membered rings from readily available six-membered precursors. adichemistry.comresearchgate.net For α,α-dihaloketones, the rearrangement can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com

The conversion of a dichlorinated cyclic diketone to an aromatic system like a resorcinol (B1680541) (1,3-dihydroxybenzene) derivative represents a significant increase in stability. This aromatization process would necessitate the elimination of two molecules of hydrogen chloride (HCl) and subsequent tautomerization.

A plausible pathway for this transformation under basic conditions would involve a sequence of elimination reactions:

A base abstracts an acidic proton from the C4 position, forming an enolate.

The enolate can facilitate the elimination of a chloride ion from the C2 position, forming a double bond and resulting in a chlorinated cyclopentenone intermediate.

A second elimination of HCl from the remaining positions, potentially driven by heat or stronger basic conditions, would lead to the formation of a di-enol intermediate.

This di-enol would be the tautomer of the final resorcinol product and would readily aromatize.

While the synthesis of resorcinol derivatives from various precursors is well-established, jmchemsci.comjmchemsci.comnih.gov and the conversion of 1,3-dichlorobenzene (B1664543) to resorcinol under specific irradiation conditions has been shown, nih.gov the direct aromatization of 2,2-dichloro-1,3-cyclopentanedione via chemical elimination represents a theoretically viable, though less commonly cited, reaction pathway.

Specific Rearrangements of Dichlorinated Cyclic Systems

Dichlorinated cyclic systems, such as 2,2-dichloro-1,3-cyclopentanedione, are prone to specific rearrangement reactions, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base and leads to ring contraction, providing a valuable method for the synthesis of smaller, functionalized carbocycles. wikipedia.orgnih.gov

The Favorskii rearrangement of cyclic α-halo ketones proceeds through a proposed cyclopropanone intermediate. wikipedia.org In the case of 2,2-dichloro-1,3-cyclopentanedione, treatment with a base, such as an alkoxide, would lead to the formation of an enolate. This enolate can then undergo intramolecular nucleophilic attack to displace one of the chlorine atoms, forming a highly strained bicyclic cyclopropanone intermediate. Subsequent attack of the base on the carbonyl group and ring-opening of the cyclopropanone would result in a contracted ring system, typically a cyclobutanecarboxylic acid derivative.

A key aspect of the Favorskii rearrangement is its potential for stereoselectivity. nih.gov The stereochemistry of the starting material can influence the stereochemical outcome of the product, a feature that is highly valuable in the synthesis of complex molecules.

While the classical Favorskii rearrangement involves α-halo ketones, related rearrangements can occur in more complex systems. For instance, an enzymatic Favorskii-type rearrangement has been observed in the biosynthesis of the antibiotic enterocin. nih.gov This enzymatic process involves the dual oxidation of a poly(β-carbonyl) substrate to form a 1,2,3-triketone, which then undergoes a Favorskii-like rearrangement. nih.gov This suggests that dichlorinated 1,3-diketones could potentially undergo similar transformations under specific conditions.

The table below summarizes the key aspects of the Favorskii rearrangement in the context of dichlorinated cyclic ketones.

FeatureDescriptionReference
Reaction Type Rearrangement of α-halo ketones wikipedia.org
Reagents Base (e.g., hydroxide, alkoxide) wikipedia.org
Key Intermediate Cyclopropanone wikipedia.org
Outcome for Cyclic Ketones Ring contraction wikipedia.orgnih.gov
Application Synthesis of smaller carbocyclic acids and their derivatives slideshare.net

Electrophilic and Condensation Reactions

Claisen-Schmidt Type Condensations with Diketone Derivatives

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone in the synthesis of chalcones and their analogues, which are known for their wide range of biological activities. nih.govnih.govacs.org Derivatives of 2,2-dichloro-1,3-cyclopentanedione can serve as the ketone component in such condensations, leading to the formation of α,α′-bis(substituted-benzylidene)cycloalkanones. nih.gov

The reaction is typically carried out under basic conditions, often using sodium hydroxide or an alkoxide base. wikipedia.orgresearchgate.net The enolizable cyclic diketone reacts with an aromatic aldehyde to form a β-hydroxycarbonyl intermediate, which readily dehydrates to yield the α,β-unsaturated ketone. gordon.edu In the case of a 1,3-diketone, the reaction can occur at both α-positions to the carbonyl groups.

The Claisen-Schmidt condensation offers a versatile and efficient method for the synthesis of a diverse library of chalcone (B49325) analogues. acs.orgtaylorandfrancis.com Solvent-free conditions using solid NaOH and grinding techniques have been shown to provide quantitative yields of the desired products. nih.gov The electronic nature of the substituents on the aromatic aldehyde generally does not significantly affect the reaction outcome, allowing for the synthesis of a wide variety of derivatives. nih.gov

The following table provides examples of Claisen-Schmidt condensations with cyclic ketones, illustrating the general reaction scheme and typical yields.

Cyclic KetoneAromatic AldehydeProductYield (%)Reference
CyclopentanoneBenzaldehyde2,5-Bis(benzylidene)cyclopentanone98 nih.gov
Cyclohexanone4-Chlorobenzaldehyde2,6-Bis(4-chlorobenzylidene)cyclohexanone97 nih.gov
(-)-Menthone4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)menthoneModerate researchgate.net

Oxidative C-H Iminations of Cyclopentanedione-Derived Enaminones

Enaminones, which are β-enaminoketones, are versatile synthetic intermediates. nih.govnih.gov Enaminones derived from 1,3-cyclopentanedione can undergo oxidative C-H imination reactions, providing a direct route to functionalized nitrogen-containing compounds. These reactions involve the formation of a carbon-nitrogen bond at the vinylic C-H bond of the enaminone.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of enaminones. acs.org For instance, Rh(III)-catalyzed C–H activation/[4 + 2] annulation/aromatization sequences of enaminones with 1,3-dienes have been developed for the synthesis of fluorenones. acs.org This protocol demonstrates the potential for selective C-H functionalization of the enaminone scaffold.

The synthesis of enaminones themselves can be achieved through various methods, including the rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols. nih.gov This method allows for the preparation of a wide range of enaminones that can then be used in subsequent C-H functionalization reactions.

Recent research has also focused on the development of innate C-H functionalization of cyclic enaminones, highlighting their utility as precursors for the synthesis of alkaloids and other bioactive nitrogen-containing molecules. umn.edu Oxidative cyclization of exocyclic-β-enaminones has also been reported, further expanding the synthetic utility of these compounds. researchgate.net

Cycloaddition Reactions, Including Diels-Alder, of Cyclopentadienone Derivatives

Cyclopentadienones are highly reactive species that can act as the diene component in Diels-Alder reactions. nih.gov These [4+2] cycloaddition reactions provide a powerful method for the construction of bicyclic and polycyclic frameworks. gla.ac.uknih.govwikipedia.orgyoutube.com Derivatives of 2,2-dichloro-1,3-cyclopentanedione can serve as precursors to cyclopentadienones, which can then be trapped in situ with a dienophile.

The in situ generation of cyclopentadiene (B3395910) from dicyclopentadiene (B1670491) is a common strategy in Diels-Alder reactions, and a similar approach can be envisioned for the generation of reactive cyclopentadienones from their precursors. rsc.orgresearchgate.netscispace.com The Diels-Alder reaction is a concerted pericyclic reaction, and its stereoselectivity is a key feature. libretexts.orglibretexts.org The reaction typically proceeds with the retention of the stereochemistry of the dienophile and follows the "endo rule," where the substituents on the dienophile preferentially occupy the endo position in the bicyclic product. youtube.com

The reactivity of the diene and dienophile in a Diels-Alder reaction is governed by frontier molecular orbital theory. youtube.com Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. Cyclopentadienone itself is a reactive diene, and its reactivity can be further tuned by substituents. nih.gov

The Diels-Alder reaction of cyclopentadienone derivatives has been utilized in the synthesis of complex natural products and other biologically active molecules. semanticscholar.org The ability to generate these reactive dienes from stable precursors like dichlorinated cyclic diketones adds to the synthetic utility of this methodology.

The table below outlines the key features of the Diels-Alder reaction involving cyclopentadienone derivatives.

FeatureDescriptionReference
Reaction Type [4+2] Cycloaddition libretexts.orglibretexts.org
Reactants Cyclopentadienone (diene) and an alkene/alkyne (dienophile) nih.gov
Product Bicyclic adduct nih.govwikipedia.org
Stereoselectivity Follows the "endo rule" youtube.com
Generation of Diene Can be generated in situ from precursors rsc.orgresearchgate.netsemanticscholar.org

Spectroscopic and Structural Characterization of 2,2 Dichloro 1,3 Cyclopentanedione

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. mdpi.com For 2,2-dichloro-1,3-cyclopentanedione, the presence of two carbonyl (C=O) groups and carbon-chlorine (C-Cl) bonds would give rise to characteristic vibrational modes.

In a study of 2,5-dichloroaniline, C-Cl stretching vibrations were identified, which can provide a reference point for the expected region for similar bonds in 2,2-dichloro-1,3-cyclopentanedione. researchgate.net Similarly, studies on other cyclic compounds, such as (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, have utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes, demonstrating the utility of these techniques in characterizing complex cyclic structures. nih.gov

Table 1: Expected Vibrational Frequencies for 2,2-Dichloro-1,3-Cyclopentanedione

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretching1700-1750Strong
C-ClStretching600-800Medium to Strong
C-CStretching1000-1200Variable
CH₂Bending~1465Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon framework and proton environments within a molecule.

Proton (¹H) NMR: In 2,2-dichloro-1,3-cyclopentanedione, the methylene (B1212753) protons (CH₂) of the cyclopentane (B165970) ring are expected to be chemically equivalent due to the molecule's symmetry. This would result in a single signal in the ¹H NMR spectrum. The chemical shift of these protons would be influenced by the adjacent carbonyl groups and the dichlorinated carbon.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show three distinct signals corresponding to the three unique carbon environments: the dichlorinated carbon (C-Cl₂), the carbonyl carbons (C=O), and the methylene carbons (CH₂). The chemical shifts for these carbons can be estimated based on typical values for similar functional groups. libretexts.orglibretexts.org The carbonyl carbons are expected to appear significantly downfield (170-220 ppm), while the dichlorinated carbon would also be downfield due to the electronegativity of the chlorine atoms. libretexts.org The methylene carbons would appear at a more upfield position.

While a complete NMR analysis for 2,2-dichloro-1,3-cyclopentanedione is not available in the provided search results, studies on related compounds, such as fluocinonide, a fluorinated corticosteroid, demonstrate the power of 1D and 2D NMR techniques in assigning complex spectra. nih.gov The analysis of propionic acid also illustrates how chemical shifts in both ¹H and ¹³C NMR can differentiate between various carbon and proton environments within a molecule. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dichloro-1,3-Cyclopentanedione

Carbon EnvironmentPredicted Chemical Shift (ppm)
C=O190 - 210
C-Cl₂80 - 100
CH₂30 - 50

Mass Spectrometry Techniques: Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization (EI-MS): Under EI-MS, 2,2-dichloro-1,3-cyclopentanedione would likely exhibit a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1. Fragmentation would likely involve the loss of chlorine atoms, carbon monoxide, and other small neutral molecules. While a specific EI-MS spectrum for this compound is not available, the NIST WebBook provides EI-MS data for related compounds like 2-methyl-1,3-cyclopentanedione (B45155) and 2,2-dimethyl-1,3-cyclopentanedione, which can offer insights into the fragmentation of the cyclopentanedione ring system. nist.govnist.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For 2,2-dichloro-1,3-cyclopentanedione, ESI-MS could be used to detect the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. researchgate.netuvic.ca

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex mixtures and the detailed structural analysis of individual components. free.fr This technique would be highly valuable for the analysis of 2,2-dichloro-1,3-cyclopentanedione in various matrices. researchgate.netresearchgate.netdphen1.com The fragmentation patterns obtained from MS/MS experiments can confirm the structure of the parent ion and help differentiate it from isomers. researchgate.net

Table 3: Key Mass Spectrometry Data for 2,2-Dichloro-1,3-Cyclopentanedione

TechniqueExpected Ionm/z
EI-MS[M]⁺~166
ESI-MS[M+H]⁺~167
ESI-MS[M+Na]⁺~189

X-ray Diffraction Analysis and Crystal Structure Determination of Related Dichlorinated Cyclic Systems

X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2,2-dichloro-1,3-cyclopentanedione itself is not found in the provided search results, the analysis of related dichlorinated cyclic systems provides valuable comparative data.

Advanced Structural Probes: Charge Density Analysis and Intermolecular Interactions

Advanced structural probes, such as charge density analysis, offer a deeper understanding of the electronic structure and bonding within a molecule, going beyond simple atomic connectivity.

A study on 2-methyl-1,3-cyclopentanedione utilized high-resolution X-ray diffraction data to analyze the experimental charge density distribution. nih.govresearchgate.net This analysis revealed details about the resonance within the molecule and the nature of strong intermolecular hydrogen bonds. nih.govresearchgate.net Although 2,2-dichloro-1,3-cyclopentanedione lacks the enol form present in the 2-methyl derivative, similar charge density studies could elucidate the electronic effects of the gem-dichloro group on the carbonyls and the cyclopentane ring.

Furthermore, understanding intermolecular interactions is crucial for predicting the physical properties and crystal packing of a compound. The strong coupling of molecular electronic transitions can modify these interactions, as observed in studies of self-assembled chlorin (B1196114) molecules. chemrxiv.orgnih.govnih.gov For 2,2-dichloro-1,3-cyclopentanedione, intermolecular interactions in the solid state would likely be dominated by dipole-dipole interactions involving the polar C=O and C-Cl bonds, as well as weaker van der Waals forces.

Computational and Theoretical Studies of 2,2 Dichloro 1,3 Cyclopentanedione

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 2,2-dichloro-1,3-cyclopentanedione are pivotal to understanding its chemical behavior. The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to alleviate ring strain. The two primary conformations are the "envelope" and "twist" (or "half-chair") forms. acs.org The presence of substituents, in this case, two chlorine atoms and two carbonyl groups, significantly influences the relative energies of these conformers.

Density Functional Theory (DFT) calculations would be the primary tool to investigate these aspects. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one could perform a conformational search to identify the most stable geometries. These calculations would likely reveal that the substituents' steric and electronic effects dictate the preferred conformation. For instance, the bulky chlorine atoms would arrange themselves to minimize steric hindrance with each other and with the adjacent carbonyl groups. The electrostatic interactions between the polar C-Cl and C=O bonds would also play a crucial role in determining the lowest energy conformer.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 2,2-dichloro-1,3-cyclopentanedione, theoretical studies could investigate various transformations, such as nucleophilic attack at the carbonyl carbons or reactions involving the acidic alpha-protons.

For example, the mechanism of a reaction with a nucleophile could be modeled using DFT. This would involve locating the transition state structures and calculating the activation energies for different possible pathways. Such studies have been performed on other cyclic ketones to understand their reactivity. researchgate.net The calculations would likely show how the electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational modeling can accurately predict various spectroscopic parameters, which is invaluable for characterizing molecules and interpreting experimental data. For 2,2-dichloro-1,3-cyclopentanedione, theoretical calculations could provide its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations, after geometry optimization, can be used to compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental infrared and Raman spectra, aiding in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹³C and ¹H) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which are highly sensitive to the molecule's electronic environment and conformation.

Quantum Chemical Calculation of Acidity (pKa) and Other Reactivity Descriptors

The acidity of the protons alpha to the carbonyl groups is a key feature of 1,3-diones. Quantum chemical methods can provide reliable predictions of pKa values. nih.govpeerj.comreddit.com For 2,2-dichloro-1,3-cyclopentanedione, the presence of two electron-withdrawing chlorine atoms at the 2-position is expected to significantly increase the acidity of the C4 and C5 protons compared to the parent 1,3-cyclopentanedione (B128120).

The pKa can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

Furthermore, a range of reactivity descriptors can be calculated using DFT to quantify the molecule's chemical reactivity. These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity DescriptorDescription
HOMO Energy Related to the ability to donate electrons (nucleophilicity).
LUMO Energy Related to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap An indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Chemical Hardness (η) A measure of resistance to change in electron distribution.
Chemical Potential (μ) Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) A global measure of electrophilic power.

Applications of 2,2 Dichloro 1,3 Cyclopentanedione in Synthetic Chemistry Research

Role as a Key Synthetic Building Block

As a functionalized cyclic dione (B5365651), 2,2-dichloro-1,3-cyclopentanedione possesses reactive sites that can be exploited for the construction of more complex molecular architectures. However, its application as a versatile building block in broader synthetic chemistry is not as extensively documented as some of its derivatives.

Precursor in Steroid Synthesis

The cyclopentanedione core is a key structural motif in the synthesis of steroids. Notably, derivatives such as 2-methyl-1,3-cyclopentanedione (B45155) are well-established intermediates in the industrial production of various steroid-based pharmaceuticals. However, based on the available scientific literature, the specific use of 2,2-dichloro-1,3-cyclopentanedione as a direct precursor in the total synthesis of steroids is not widely reported. The research in this area has predominantly focused on other substituted cyclopentanedione analogs.

Intermediate in the Synthesis of Complex Natural Products

While the cyclopentane (B165970) ring is a common feature in a vast array of natural products, the specific application of 2,2-dichloro-1,3-cyclopentanedione as a starting material or key intermediate in the total synthesis of complex natural products is not extensively documented in the reviewed literature. Its most notable role in the context of natural products is in the biosynthesis of caldariomycin (B12695661), which is discussed in detail in section 6.3.

Utility in Agrochemical Molecule Construction

The development of new agrochemicals often involves the exploration of novel chemical scaffolds. While some dione-containing compounds have found applications in agriculture, for instance as herbicides, there is no significant body of evidence in the searched literature to suggest that 2,2-dichloro-1,3-cyclopentanedione is currently utilized as a key building block in the construction of agrochemical molecules.

Development of Chemical Probes for Biochemical Research

A significant application of cyclopentanedione derivatives lies in the field of biochemical research, particularly in the development of chemical probes to study post-translational modifications of proteins. Research has shown that derivatives of 1,3-cyclopentanedione (B128120) can be used to create probes for the selective labeling of sulfenic acid (-SOH), a reactive oxygen species-mediated modification of cysteine residues in proteins. mdpi.com

These probes are synthesized through a Michael addition of a thiol-containing tag or linker to the unsaturated precursor, 4-cyclopentene-1,3-dione. mdpi.com The resulting tagged 1,3-cyclopentanedione derivatives can then react specifically with sulfenic acid moieties in proteins, allowing for their detection and characterization. This methodology provides a valuable tool for studying the role of cysteine oxidation in cellular signaling and oxidative stress.

Contributions to Biosynthetic Pathway Elucidation (e.g., Caldariomycin Pathway)

One of the most well-documented roles of 2,2-dichloro-1,3-cyclopentanedione is as a late-stage intermediate in the biosynthetic pathway of the antibiotic caldariomycin. researchgate.net Caldariomycin is a chlorinated natural product produced by the fungus Caldariomyces fumago (also known as Leptomyxes fumago). mdpi.comdtu.dk

Early studies in the 1960s, which involved feeding isotopically labeled compounds to cultures of C. fumago, provided strong evidence for the following biosynthetic sequence:

1,3-Cyclopentanedione is chlorinated to form 2-chloro-1,3-cyclopentanedione. researchgate.netillinois.edu

A second chlorination step yields 2,2-dichloro-1,3-cyclopentanedione. researchgate.netillinois.edu

Subsequent reduction of the two ketone groups leads to the formation of caldariomycin. researchgate.net

The enzyme responsible for the chlorination steps is a heme-iron-dependent chloroperoxidase, which was one of the first halogenating enzymes to be discovered and studied. mdpi.comdtu.dk This enzyme catalyzes the oxidation of chloride ions in the presence of hydrogen peroxide to generate a reactive chlorinating species. mdpi.com The elucidation of this pathway, with 2,2-dichloro-1,3-cyclopentanedione as a key intermediate, was a significant contribution to the understanding of enzymatic halogenation in the biosynthesis of natural products. researchgate.netillinois.edu

Functional Materials Precursors through Cycloaddition and Derivatization

The synthesis of functional materials often relies on the use of versatile building blocks that can be modified through reactions such as cycloaddition and derivatization to create polymers or other extended structures. While the dione functionality and the dichlorinated carbon of 2,2-dichloro-1,3-cyclopentanedione offer potential handles for such transformations, its application as a precursor for functional materials is not documented in the reviewed scientific literature.

Summary of Applications

Application AreaUse of 2,2-Dichloro-1,3-Cyclopentanedione
Steroid Synthesis Not documented as a direct precursor.
Complex Natural Product Synthesis Not widely reported, with the exception of its role in caldariomycin biosynthesis.
Agrochemicals Not documented as a building block.
Biochemical Probes Derivatives of the parent 1,3-cyclopentanedione are used to create probes for sulfenic acid detection. mdpi.com
Biosynthetic Pathway Elucidation Confirmed late-stage intermediate in the biosynthesis of caldariomycin. researchgate.netillinois.edu
Functional Materials Not documented as a precursor.

Emerging Research Avenues and Future Outlook in Dichlorinated Cyclopentanedione Chemistry

Development of Green and Sustainable Synthetic Methodologies

Currently, detailed and specific green or sustainable synthetic methodologies for 1,3-Cyclopentanedione (B128120), 2,2-dichloro- are not widely reported in peer-reviewed literature. The development of such methods would be a crucial first step in making this compound more accessible for further study. Future research could focus on:

Atom-Economical Chlorination: Investigating catalytic, direct dichlorination of 1,3-cyclopentanedione using environmentally benign chlorinating agents and catalysts to replace harsher, traditional methods.

Renewable Starting Materials: Exploring synthetic pathways that begin from bio-based precursors, aligning with the principles of sustainable chemistry. Research into the conversion of biomass-derived molecules into cyclopentane (B165970) frameworks is an active area that could potentially be adapted. nih.gov

Solvent and Energy Efficiency: The development of syntheses in greener solvents like water or supercritical CO2, or under solvent-free conditions, would significantly enhance the sustainability profile. semanticscholar.org Employing energy-efficient activation methods such as mechanochemistry or photochemistry could also be explored.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 1,3-Cyclopentanedione, 2,2-dichloro- is largely unexplored. The presence of the gem-dichloro group alpha to two carbonyls suggests a unique electronic environment that could lead to novel chemical transformations. Future research avenues include:

Nucleophilic Substitution Reactions: Investigating the displacement of the chlorine atoms by various nucleophiles to generate a library of 2,2-disubstituted-1,3-cyclopentanedione derivatives.

Reductive Dechlorination: Studying selective reduction to form 2-chloro-1,3-cyclopentanedione or the parent 1,3-cyclopentanedione, which could be useful in multi-step synthetic sequences.

Cycloaddition Reactions: Using the dione (B5365651) as a building block in cycloaddition reactions to construct more complex polycyclic systems. The altered electronics from the chlorine atoms could influence reactivity and selectivity in ways not seen with the parent dione.

Organocatalysis and Metal-Catalysis: Designing catalytic systems that can activate the molecule for asymmetric transformations, creating chiral building blocks valuable for pharmaceutical synthesis. While general catalytic systems for diones exist, specific systems tailored for the dichlorinated substrate are yet to be developed. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A foundational understanding of the structure and reaction mechanisms of 1,3-Cyclopentanedione, 2,2-dichloro- is essential for its development as a synthetic tool. The application of modern analytical techniques would be invaluable.

Advanced NMR and Mass Spectrometry: While basic data is available, in-depth 2D NMR studies and high-resolution mass spectrometry would confirm structural assignments of any new derivatives and help to characterize reaction intermediates.

X-ray Crystallography: Obtaining a crystal structure of the compound would provide definitive proof of its solid-state conformation and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be employed to predict its reactivity, rationalize reaction outcomes, and elucidate reaction mechanisms. researchgate.netugent.be Such studies could model transition states and intermediates, providing insights that are difficult to obtain experimentally and guiding future synthetic efforts.

In-situ Spectroscopy: Techniques like FT-IR and Raman spectroscopy could be used to monitor reactions in real-time, providing kinetic data and helping to identify transient species, thus leading to a more complete mechanistic picture. rsc.org

Broadening the Scope of Applications in Fine Chemical Synthesis and Materials Science

The potential applications of 1,3-Cyclopentanedione, 2,2-dichloro- have not been realized, primarily due to the lack of fundamental research into its synthesis and reactivity. Future work could unlock its potential in several areas:

Intermediate for Fine Chemicals: As a polyfunctional molecule, it could serve as a key intermediate in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. The gem-dichloro group can act as a protected carbonyl or be transformed into other functional groups.

Monomer for Polymer Synthesis: The dione functionality could be utilized in condensation polymerization reactions. The presence of chlorine atoms would impart unique properties, such as flame retardancy and altered solubility, to the resulting polymers. Research on polymers derived from similar diols suggests this is a promising, yet unexplored, avenue. nih.gov

Scaffold for Bioactive Molecules: The cyclopentane ring is a common feature in many biologically active natural products and synthetic drugs. This compound could serve as a starting point for the synthesis of novel analogs of known therapeutic agents.

While the current body of knowledge on 1,3-Cyclopentanedione, 2,2-dichloro- is limited, it represents an open area for chemical exploration. Foundational research into its green synthesis, reactivity, and analytical characterization is required to unlock its potential as a valuable tool for chemists in both academia and industry.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-dichloro-1,3-cyclopentanedione in laboratory settings?

  • Methodological Answer : Strict adherence to safety measures is required. Use local exhaust ventilation to minimize inhalation risks and avoid contact with strong oxidizing agents to prevent unintended reactions . Personal protective equipment (PPE), including gloves and eye protection, is mandatory. Containers must be sealed after use to prevent leakage, and post-handling hygiene (e.g., handwashing, gargling) is essential to mitigate exposure . Contamination risks are minimized by prohibiting eating, drinking, or smoking in lab areas.

Q. What experimental methods are recommended for characterizing the physical and chemical properties of 2,2-dichloro-1,3-cyclopentanedione?

  • Methodological Answer : Key techniques include:

  • Spectroscopic Analysis : NMR (¹H/¹³C) and IR spectroscopy to confirm molecular structure and functional groups.
  • Chromatography : HPLC or GC-MS for purity assessment and identification of byproducts .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and thermal stability.
  • Crystallography : Single-crystal X-ray diffraction for precise structural elucidation .
    • Researchers should cross-validate results with computational models (e.g., ACD/Labs Percepta Platform) to predict properties like logP or solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2,2-dichloro-1,3-cyclopentanedione?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguity or solvent effects. Strategies include:

  • Comparative Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) .
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, NOESY) to clarify spatial arrangements or employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Computational Validation : Density functional theory (DFT) calculations to simulate spectra and identify discrepancies .

Q. What methodologies are effective for studying the adsorption behavior of 2,2-dichloro-1,3-cyclopentanedione on indoor surfaces?

  • Methodological Answer : Surface interactions impact environmental fate and indoor air quality. Recommended approaches:

  • Microspectroscopic Imaging : Use techniques like AFM-IR or ToF-SIMS to analyze adsorption kinetics and molecular orientation on materials like glass or polymers .
  • Controlled Reactivity Studies : Expose surfaces to oxidants (e.g., ozone) under varying humidity to assess degradation pathways .
  • Quantitative Analysis : Gas chromatography coupled with mass spectrometry (GC-MS) to measure residual compound concentrations post-adsorption .

Q. How can reaction mechanisms involving 2,2-dichloro-1,3-cyclopentanedione be elucidated under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies require:

  • Isotopic Labeling : Incorporate deuterium or ¹³C to track bond-breaking/formation steps in intermediates .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
  • Computational Modeling : Transition state analysis using software like Gaussian to predict activation energies and intermediate stability .

Data Interpretation and Reporting

Q. What frameworks are recommended for addressing reproducibility issues in synthetic routes to 2,2-dichloro-1,3-cyclopentanedione?

  • Methodological Answer : Ensure reproducibility by:

  • Detailed Documentation : Record exact stoichiometry, temperature gradients, and purification steps (e.g., recrystallization solvents) .
  • Collaborative Validation : Share protocols with independent labs to confirm yields and purity metrics .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) affecting outcomes .

Q. How should researchers structure scientific reports on novel derivatives of 2,2-dichloro-1,3-cyclopentanedione?

  • Methodological Answer : Follow a standardized format:

  • Introduction : Contextualize the compound’s relevance to prior work (e.g., chlorinated diketones in medicinal chemistry) .
  • Methods : Explicitly describe synthetic protocols, characterization tools, and statistical methods .
  • Results : Use tables to compare spectroscopic data (e.g., δ values in NMR) and figures to illustrate reaction pathways .
  • Discussion : Highlight mechanistic insights, data limitations, and implications for future studies .

Ethical and Safety Compliance

Q. What ethical considerations apply when publishing toxicity data for 2,2-dichloro-1,3-cyclopentanedione?

  • Methodological Answer : Adhere to guidelines by:

  • Full Disclosure : Report all observed hazards (e.g., skin/eye irritation risks) as per GHS classification .
  • Data Transparency : Include raw datasets and experimental conditions to enable independent risk assessment .
  • Regulatory Alignment : Reference EPA DSSTox or NIST standards for environmental impact evaluations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.